N-[(4-Butoxyphenyl)methyl]-N-heptyl-N'-[3-(trifluoromethyl)phenyl]urea
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Overview
Description
N-[(4-Butoxyphenyl)methyl]-N-heptyl-N’-[3-(trifluoromethyl)phenyl]urea is a chemical compound known for its unique structure and properties This compound features a urea backbone with various substituents, including a butoxyphenyl group, a heptyl chain, and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Butoxyphenyl)methyl]-N-heptyl-N’-[3-(trifluoromethyl)phenyl]urea typically involves multi-step organic reactions. One common method includes the reaction of 4-butoxybenzyl chloride with heptylamine to form N-(4-butoxybenzyl)heptylamine. This intermediate is then reacted with 3-(trifluoromethyl)phenyl isocyanate to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of N-[(4-Butoxyphenyl)methyl]-N-heptyl-N’-[3-(trifluoromethyl)phenyl]urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(4-Butoxyphenyl)methyl]-N-heptyl-N’-[3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[(4-Butoxyphenyl)methyl]-N-heptyl-N’-[3-(trifluoromethyl)phenyl]urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-Butoxyphenyl)methyl]-N-heptyl-N’-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-[(4-Methoxyphenyl)methyl]-N-heptyl-N’-[3-(trifluoromethyl)phenyl]urea
- N-[(4-Ethoxyphenyl)methyl]-N-heptyl-N’-[3-(trifluoromethyl)phenyl]urea
Uniqueness
N-[(4-Butoxyphenyl)methyl]-N-heptyl-N’-[3-(trifluoromethyl)phenyl]urea is unique due to the presence of the butoxy group, which can influence its solubility, reactivity, and biological activity compared to similar compounds with different substituents .
Properties
CAS No. |
88452-08-8 |
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Molecular Formula |
C26H35F3N2O2 |
Molecular Weight |
464.6 g/mol |
IUPAC Name |
1-[(4-butoxyphenyl)methyl]-1-heptyl-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C26H35F3N2O2/c1-3-5-7-8-9-17-31(20-21-13-15-24(16-14-21)33-18-6-4-2)25(32)30-23-12-10-11-22(19-23)26(27,28)29/h10-16,19H,3-9,17-18,20H2,1-2H3,(H,30,32) |
InChI Key |
PYEPKUCONNKFRK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCN(CC1=CC=C(C=C1)OCCCC)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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